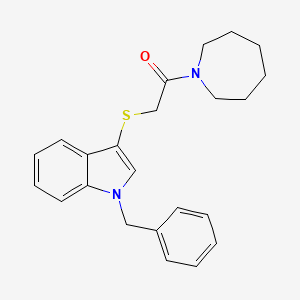

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a thioether derivative of the indole family and has been shown to exhibit promising results in various scientific studies. In

Applications De Recherche Scientifique

Synthetic Applications

The study by Nakajima et al. (2012) focuses on the identification and analysis of new compounds found in unregulated drugs, including an azepane isomer, highlighting the importance of such structures in forensic toxicology and drug discovery (Nakajima et al., 2012). Another research by Kui Zhang et al. (2019) discusses a phosphine-catalyzed intermolecular cyclization for constructing benzo[b]azepin-3-ones, demonstrating the compound's role in facilitating novel synthetic pathways (Zhang et al., 2019).

Antimicrobial and Anticancer Activities

Verma et al. (2015) synthesized derivatives related to the structure of interest and evaluated their antimicrobial and anticancer activities, providing insights into the therapeutic potential of such compounds (Verma et al., 2015).

Photoinduced Reactions

Jin Zhang et al. (2017) describe a photoinduced direct oxidative annulation of specific ethanones, shedding light on the photoreactivity of compounds with similar structures and their potential applications in creating polyheterocyclic compounds (Zhang et al., 2017).

Structure-Activity Relationships

Roxburgh et al. (2001) explore the structure-activity relationships of cetiedil analogues, including azepan-2-ylidene derivatives, for blocking calcium-activated potassium ion permeability in erythrocytes, contributing to the understanding of their pharmacological properties (Roxburgh et al., 2001).

Hydrogen-Bonding Patterns

A study by Balderson et al. (2007) on enaminones, including azepan-2-ylidene analogues, reveals intricate hydrogen-bonding patterns, highlighting the importance of such structural features in molecular design (Balderson et al., 2007).

Cycloaddition Reactions

Saito et al. (1986) investigate the cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine, providing valuable information on the reactivity of azepine derivatives and their potential applications in organic synthesis (Saito et al., 1986).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-(1-benzylindol-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c26-23(24-14-8-1-2-9-15-24)18-27-22-17-25(16-19-10-4-3-5-11-19)21-13-7-6-12-20(21)22/h3-7,10-13,17H,1-2,8-9,14-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIKJGOTCLTWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)

![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)

![tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2676762.png)

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)

![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2676768.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)